molecular formula C14H22ClNO B3416807 7-methoxy-N-propyl-2-aminotetraline hydrochloride CAS No. 93601-93-5

7-methoxy-N-propyl-2-aminotetraline hydrochloride

Cat. No.: B3416807
CAS No.: 93601-93-5
M. Wt: 255.78 g/mol
InChI Key: YOSBFQXBFQPSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Aminotetraline Derivatives within Neuropharmacology

Aminotetraline derivatives are rigid analogues of the neurotransmitter dopamine (B1211576), where the flexible side chain of dopamine is incorporated into a tetralin ring system. This structural constraint provides a more defined conformation, which is invaluable for studying the specific interactions between a ligand and its receptor. The core aminotetraline structure has been a foundational element in the development of dopamine receptor agonists and antagonists. These compounds have been pivotal in mapping the topography of cerebral dopamine systems and have contributed to the understanding of conditions such as Parkinson's disease and schizophrenia, where dopamine signaling is dysregulated.

Historical Perspective on the Development and Investigation of Substituted Tetralines

The exploration of substituted tetralines in medicinal chemistry gained significant momentum in the latter half of the 20th century, driven by the quest for more selective and potent dopamine receptor ligands. Early research in the 1970s established that 2-aminotetralin derivatives possessed dopaminergic activity. nih.govacs.org These initial studies paved the way for systematic modifications of the aminotetralin scaffold to investigate the structure-activity relationships (SAR) that govern receptor affinity and efficacy.

The development of compounds like 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) provided potent tools for studying dopamine receptors. Subsequent research focused on the impact of various substitutions on both the aromatic ring and the amino group. This led to the synthesis of a wide array of analogues, each designed to probe specific aspects of the ligand-receptor interaction. The overarching goal was to dissect the structural requirements for affinity and selectivity at different dopamine receptor subtypes (D1-like and D2-like), and later, at serotonin (B10506) receptors as well. This historical progression from broad-acting compounds to more selective agents underscores the evolution of medicinal chemistry and our understanding of neuropharmacology.

Rationale for Academic Inquiry into 7-Methoxy-N-Propyl-2-Aminotetraline Hydrochloride

The specific combination of a 7-methoxy group and an N-propyl substituent on the 2-aminotetralin scaffold is not arbitrary. This particular arrangement of functional groups is the result of decades of SAR studies and provides a valuable tool for further refining our understanding of receptor pharmacology.

Modifications to the aminotetraline scaffold are a cornerstone of rational drug design in neuropharmacology. The rigid nature of the tetralin core allows for a more predictable presentation of key pharmacophoric elements to the receptor binding pocket. By systematically altering substituents at various positions, medicinal chemists can fine-tune the electronic and steric properties of the molecule to enhance affinity for a specific receptor subtype or to modulate its functional activity (e.g., full agonist, partial agonist, or antagonist). This approach has been instrumental in developing ligands with high selectivity, which are crucial for minimizing off-target effects and for dissecting the physiological roles of individual receptor subtypes.

The 7-methoxy and N-propyl groups in this compound each contribute distinct properties to the molecule's pharmacological profile.

The 7-methoxy group , a substitution on the aromatic ring, influences the compound's electronic properties and its potential for hydrogen bonding. In some aminotetralin analogues, a methoxy (B1213986) group at the 7-position has been shown to decrease dopamine uptake inhibitory potency, suggesting a nuanced role in receptor interaction.

The N-propyl group is a key determinant of activity at dopamine D2-like receptors. Extensive research has demonstrated that an n-propyl group on the nitrogen atom of 2-aminotetralins is often optimal for dopamine receptor agonist activity. This is attributed to steric factors, suggesting that the receptor has a binding pocket that can favorably accommodate an n-propyl substituent. This "propyl effect" has been a guiding principle in the design of many D2 receptor agonists.

Based on the structural features of this compound, its primary targets are within the dopaminergic and serotonergic systems. The aminotetralin core, combined with the N-propyl group, strongly suggests an affinity for D2-like dopamine receptors (D2, D3, and D4). The methoxy substitution on the aromatic ring can also influence affinity for various serotonin receptor subtypes.

ReceptorPredicted Binding Affinity (Ki, nM)Receptor Family
Dopamine D2Low NanomolarDopamine
Dopamine D3Low to Sub-NanomolarDopamine
Dopamine D4Moderate NanomolarDopamine
Serotonin 5-HT1AModerate NanomolarSerotonin
Serotonin 5-HT2AModerate to High NanomolarSerotonin
Serotonin 5-HT7Moderate NanomolarSerotonin

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBFQXBFQPSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93601-93-5
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93601-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Stereochemical Control for 7 Methoxy N Propyl 2 Aminotetraline Hydrochloride

Established Synthetic Pathways to the 2-Aminotetraline Core

The foundational step in synthesizing the target compound is the construction of the 2-aminotetraline core. This is typically achieved through racemic pathways, which are later subjected to chiral resolution or adapted for asymmetric synthesis.

The classical approach to the 2-aminotetraline core generally begins with a suitably substituted naphthalene (B1677914) or benzene (B151609) derivative. A common strategy involves the synthesis of an intermediate, 7-methoxy-2-tetralone (B1200426). This ketone is the pivotal precursor for introducing the amine functionality at the C2 position. One established route to a related precursor, 5-methoxy-2-tetralone (B30793), involves the Birch reduction of 1,6-dimethoxynaphthalene (B30794). researchgate.net The resulting tetralone is then converted to the racemic 2-aminotetraline. An alternative route involves the Pummerer rearrangement and cyclization of beta-keto sulfoxides to form the tetralone intermediate. researchgate.net

Reductive amination is a widely used and effective method for forming the N-propyl group on the C2 amine. wikipedia.org This reaction converts a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of 7-methoxy-N-propyl-2-aminotetraline synthesis, this can be achieved in one of two primary ways:

One-Step Process: 7-Methoxy-2-tetralone is reacted directly with n-propylamine in the presence of a reducing agent. The ketone and amine first form an imine intermediate, which is then reduced in situ to the secondary amine. wikipedia.orgvulcanchem.com

Two-Step Process: The 7-methoxy-2-tetralone is first converted to 7-methoxy-2-aminotetraline. This primary amine is then subsequently alkylated with a propyl group, again via reductive amination, by reacting it with propionaldehyde (B47417) and a suitable reducing agent.

Common reducing agents for this transformation are hydride reagents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine intermediate without significantly reducing the starting ketone. vulcanchem.commasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another established method for this reduction. wikipedia.org More advanced biocatalytic approaches using imine reductases (IREDs) have also been developed, offering high yields and selectivity for the synthesis of various 2-aminotetralin derivatives. researchgate.netnih.gov

Method Precursors Key Reagents Product
Direct Reductive Amination7-Methoxy-2-tetralone, n-PropylamineSodium Cyanoborohydride or Catalytic HydrogenationRacemic 7-methoxy-N-propyl-2-aminotetraline
Stepwise Reductive Amination7-Methoxy-2-aminotetraline, PropionaldehydeSodium TriacetoxyborohydrideRacemic 7-methoxy-N-propyl-2-aminotetraline
Enzymatic Reductive Amination2-Tetralones, Primary AminesImine Reductases (IREDs)Chiral N-substituted 2-aminotetralins

This table summarizes common reductive amination strategies for N-propyl substitution.

The methoxy (B1213986) group at the C7 position is typically incorporated early in the synthetic sequence by selecting an appropriately substituted starting material. A frequently cited method for preparing methoxy-substituted tetralones involves the Birch reduction of a dimethoxynaphthalene, such as 1,6-dimethoxynaphthalene, which serves as a precursor to the required 7-methoxy-2-tetralone skeleton. researchgate.net This ensures the methoxy group is correctly positioned on the aromatic ring before the formation of the aminotetraline core and subsequent N-alkylation.

Enantioselective Synthesis and Chiral Resolution Techniques

Achieving the desired stereochemistry at the C2 position is critical and can be accomplished either by separating a racemic mixture or by directly synthesizing the desired enantiomer.

Asymmetric hydrogenation represents a powerful method for the direct, enantioselective synthesis of chiral amines. wikipedia.org This technique introduces the two hydrogen atoms across a double bond with high spatial selectivity, guided by a chiral catalyst. wikipedia.org For the synthesis of chiral 2-aminotetralins, this typically involves the hydrogenation of an enamine or imine precursor. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, are commonly employed. nih.govresearchgate.net

The process involves forming an N-acylated enamine or an imine from the corresponding tetralone, which is then subjected to hydrogenation. The choice of the chiral ligand (e.g., BINAP derivatives) is crucial for inducing high enantioselectivity, often resulting in enantiomeric excesses (ee) exceeding 90%. nih.govlanl.gov Biocatalytic methods using enzymes like imine reductases also provide an effective route for the asymmetric reductive amination of tetralones to yield enantiomerically enriched aminotetralins. researchgate.netnih.gov

Catalyst System Substrate Type Key Feature Typical Outcome
Rhodium/Ruthenium with Chiral Phosphine LigandsEnamines, IminesHigh efficiency and selectivityHigh enantiomeric excess (>90% ee)
Imine Reductases (IREDs)2-Tetralones + AminesBiocatalytic, mild conditionsHigh yields and enantioselectivity

This table presents key methodologies for the enantioselective synthesis of the chiral amine center.

Chiral resolution is a classical and widely practiced technique for separating the enantiomers of a racemic mixture. wikipedia.org This method involves reacting the racemic amine (e.g., 7-methoxy-N-propyl-2-aminotetraline) with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org

This difference in solubility allows for their separation by fractional crystallization. researchgate.net After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid, thereby liberating the enantiomerically pure amine. The final step involves reacting the free base with hydrochloric acid to form the stable hydrochloride salt. vulcanchem.com Commonly used chiral resolving agents for amines include tartaric acid derivatives and mandelic acid. researchgate.netvulcanchem.com

Enzymatic Resolution Strategies

The chirality of 2-aminotetralin derivatives is a critical determinant of their biological activity. Enzymatic resolution has emerged as a powerful tool for obtaining enantiomerically pure aminotetralins, offering high selectivity under mild reaction conditions. Lipases are among the most utilized enzymes for this purpose due to their broad substrate scope and stereoselectivity.

One common strategy is the kinetic resolution of a racemic mixture of the precursor amine, 7-methoxy-2-aminotetralin. This process involves the selective acylation of one enantiomer by a lipase (B570770) in the presence of an acyl donor, allowing for the separation of the acylated amine from the unreacted enantiomer. Candida antarctica lipase B (CAL-B) is a frequently employed biocatalyst for the resolution of primary amines. units.it The reaction typically uses an acyl donor such as ethyl acetate, which can also serve as the solvent. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated.

Another approach involves the resolution of a chiral alcohol precursor. For instance, lipases such as that from Pseudomonas cepacia have been successfully used in the kinetic resolution of alcohol intermediates in the synthesis of other chiral compounds. polimi.it This strategy would involve the enzymatic acylation or hydrolysis of a suitable alcohol precursor to 7-methoxy-2-aminotetralin, thereby establishing the desired stereochemistry early in the synthetic sequence.

The efficiency of enzymatic resolutions can be influenced by several factors, including the choice of enzyme, solvent, acyl donor, and reaction temperature. Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and yield.

Table 1: Enzymes and Conditions for Kinetic Resolution of Chiral Amines and Alcohols
EnzymeSubstrate TypeReactionAcyl Donor/SolventReference
Candida antarctica lipase B (CAL-B)Primary aminesAcylationEthyl acetate units.it
Pseudomonas cepacia LipaseAlcoholsHydrolysis/EsterificationNot specified polimi.it

Control of Stereochemistry at the C-2 Position

Achieving stereochemical control at the C-2 position of the aminotetralin core is essential for obtaining the desired biological activity. Besides enzymatic resolution, several chemical strategies have been developed for the stereoselective synthesis of 2-aminotetralins.

One effective method involves the optical resolution of a chiral intermediate. A practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine has been reported that commences with the resolution of 2-(3-methoxybenzyl)succinic acid. nih.gov The resolution is achieved by forming a diastereomeric salt with a chiral amine, such as (1R,2S)-2-(benzylamino)cyclohexylmethanol. The desired enantiomer of the succinic acid derivative is then subjected to an intramolecular Friedel-Crafts reaction, followed by catalytic hydrogenation to yield the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid. Subsequent Hofmann rearrangement of this acid provides the target (S)-amine without racemization. nih.gov

Another approach to stereochemical control is through asymmetric induction, where a chiral auxiliary directs the stereochemical outcome of a reaction. A patented method for the preparation of (S)-2-amino-5-methoxytetralin hydrochloride utilizes R-(+)-α-phenylethylamine as a chiral auxiliary. google.com This chiral amine reacts with 5-methoxy-2-tetralone to form a chiral enamine, which is then reduced. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the desired (S)-enantiomer of the aminotetralin. google.com

These methods highlight the importance of strategic planning in the synthesis of chiral aminotetralins, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis.

Preparation of Derivative and Analog Libraries

The synthesis of derivatives and analogs of 7-methoxy-N-propyl-2-aminotetraline is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This often involves modifications at various positions of the aminotetralin scaffold.

The synthesis of positional isomers, where the methoxy group is located at different positions on the aromatic ring, is typically achieved by starting with appropriately substituted precursors. The key intermediates in the synthesis of aminotetralins are the corresponding tetralones. Therefore, the synthesis of different methoxy-substituted 2-tetralones is the primary route to positional isomers.

For example, 5-methoxy-2-tetralone, the precursor to 5-methoxy-2-aminotetralin, can be synthesized from 1,6-dimethoxynaphthalene via a Birch reduction. guidechem.com Alternatively, it can be prepared from 3-methoxyphenylacetic acid by reaction with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts acylation with ethylene. guidechem.compatsnap.com By analogy, starting with other dimethoxynaphthalenes or methoxyphenylacetic acids would provide access to other positional isomers of methoxy-2-tetralone, and subsequently, the corresponding aminotetralins.

Table 2: Starting Materials for the Synthesis of Methoxy-2-tetralone Isomers
Target IsomerStarting Material(s)Key Reaction(s)Reference
5-Methoxy-2-tetralone1,6-DimethoxynaphthaleneBirch reduction guidechem.com
5-Methoxy-2-tetralone3-Methoxyphenylacetic acidFriedel-Crafts acylation guidechem.compatsnap.com

Modification of the amino group at the C-2 position is a common strategy to modulate the pharmacological properties of aminotetralins. N-alkylation is a straightforward method to introduce various alkyl groups. The N-propylation of 7-methoxy-2-aminotetralin can be achieved through standard alkylation procedures, such as reductive amination with propionaldehyde or direct alkylation with a propyl halide.

More complex N-derivatizations can also be performed. For instance, the synthesis of (2S)-FPIP, a 5-HT1A agonist, involves the reaction of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with bis(2-chloroethyl)amine (B1207034) to form a piperazine (B1678402) ring at the C-2 position. nih.gov In another example, the N-alkylation of 3-amino-7-methoxy-2,2-dimethyl-1-tetralone has been carried out to introduce cyclopropylmethyl groups. pacific.edu These examples demonstrate the versatility of the amino group for the introduction of diverse functionalities.

The introduction of substituents onto the aromatic ring of the tetraline scaffold can significantly impact receptor binding and selectivity. Modern cross-coupling reactions are powerful tools for this purpose. The Suzuki-Miyaura reaction, for instance, has been employed in the synthesis of 5-substituted-2-aminotetralins (5-SATs). nih.gov In this approach, the hydroxyl group of a methoxy-aminotetralin precursor can be converted to a triflate, which then serves as a substrate for a palladium-catalyzed cross-coupling reaction with a boronic acid. This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at specific positions on the aromatic ring. nih.gov This strategy provides a versatile platform for creating diverse libraries of aminotetralin analogs for pharmacological screening.

Pharmacological Characterization and Receptor Interaction Profiles of 7 Methoxy N Propyl 2 Aminotetraline Hydrochloride

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

The interaction of 7-methoxy-N-propyl-2-aminotetraline hydrochloride with dopamine receptors is characterized by a distinct profile of affinities across the different receptor subtypes. The following sections detail these binding characteristics.

Binding Affinities at D₁-Like Receptor Subtypes (D₁, D₅)

Scientific literature readily available does not provide specific binding affinity values (Ki) for this compound at the dopamine D₁ and D₅ receptor subtypes. While the broader class of 2-aminotetralins has been studied for dopaminergic activity, detailed characterization of this particular compound at D₁-like receptors is not extensively documented in peer-reviewed publications.

Binding Affinities at D₂-Like Receptor Subtypes (D₂, D₃, D₄)

Research into the binding profile of 2-aminotetralin derivatives has provided insights into their interactions with D₂-like receptors. Generally, compounds within this family exhibit a higher affinity for the D₂ and D₃ subtypes compared to the D₄ subtype. For many 2-aminotetralins, there is a notable absence of high affinity for the D₄ receptor. The N-propyl substitution is considered optimal for potent agonist activity within this chemical class.

While specific, peer-reviewed binding affinity (Ki) values for this compound at D₂, D₃, and D₄ receptors are not consistently reported across primary scientific literature, the general pharmacological profile of N-alkylated 2-aminotetralins suggests significant interaction with D₂ and D₃ receptors.

Based on the binding data for closely related aminotetralin compounds, it is anticipated that this compound would display a preferential affinity for the dopamine D₃ receptor over the D₂ receptor. For instance, the structurally similar compound 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) is well-characterized as a preferential D₃ receptor agonist. This suggests that the 7-methoxy analog likely shares this characteristic, although quantitative confirmation from peer-reviewed studies is needed.

Dopamine receptors, as G-protein coupled receptors (GPCRs), can exist in high- and low-affinity states for agonists. The high-affinity state is the G-protein-coupled form of the receptor and is considered the functionally active state. Agonist compounds, by definition, show a higher affinity for this state. It is expected that as a dopamine agonist, this compound would preferentially bind to the high-affinity state of D₂ and D₃ receptors. The presence of a guanine (B1146940) nucleotide like GTPγS in binding assays typically shifts the receptor to a low-affinity state, reducing the binding of agonists. While this is a fundamental characteristic of agonist-receptor interactions, specific experimental data from GTPγS shift assays for this compound are not detailed in the accessible scientific literature.

The interaction of an agonist with a dopamine receptor initiates a cascade of intracellular events, beginning with the coupling of the receptor to G-proteins. D₂-like receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase. The efficiency of this G-protein coupling is a measure of the agonist's ability to elicit a cellular response.

Furthermore, prolonged or potent agonist binding often leads to receptor desensitization and internalization, a process where the receptors are removed from the cell surface. This is a key regulatory mechanism for modulating dopaminergic signaling. Specific studies detailing the G-protein coupling efficiency and the capacity of this compound to induce internalization of D₂ or D₃ receptors are not extensively reported in the peer-reviewed scientific literature.

Radioligand Binding Assay Methodologies

The primary method for determining the affinity of a compound for a specific receptor is the radioligand binding assay. nih.govresearchgate.net This sensitive and quantitative technique is essential for initial drug screening and for conducting structure-activity relationship (SAR) studies. nih.gov The general principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes from transfected cell lines or homogenized brain tissue) with a radioactively labeled ligand (radioligand) that is known to bind to the receptor with high affinity and specificity. sci-hub.segiffordbioscience.com

There are three main types of radioligand binding assays used to characterize a novel compound like this compound:

Saturation Binding Assays: These are performed to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. The tissue is incubated with increasing concentrations of the radioligand until all receptors are occupied, or saturated. giffordbioscience.com

Competition (or Displacement) Binding Assays: This is the most common method for determining the affinity of an unlabeled test compound. In this assay, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. giffordbioscience.com

Kinetic Binding Assays: These experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) the receptor, providing further insight into the binding interaction. multispaninc.com

To perform these assays, the mixture of receptor, radioligand, and test compound is allowed to incubate until binding equilibrium is reached. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters, which corresponds to the bound ligand, is then quantified using a scintillation counter. giffordbioscience.com Non-specific binding is determined by conducting the assay in the presence of a high concentration of a known, non-radioactive drug that saturates the target receptors, ensuring that any remaining radioligand binding is to non-receptor components. dovepress.com

Serotonin (B10506) Receptor Interaction Landscape

The 2-aminotetralin chemical class is well-known for its interaction with various serotonin (5-hydroxytryptamine, 5-HT) receptors. proquest.com Structural analogues have shown significant affinity and functional activity at several 5-HT receptor subtypes, making this an important area of investigation for this compound.

The 5-HT₁A receptor is a key target in the treatment of anxiety and depression. Compounds in the aminotetralin family, such as the prototypical agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), exhibit high affinity for this receptor. researchgate.net

Affinity is determined via competition radioligand binding assays, often using membranes from cells expressing the human 5-HT₁A receptor and the specific radioligand [³H]-8-OH-DPAT. dovepress.com

Functional activity refers to the cellular response elicited by the compound upon binding to the receptor. For the 5-HT₁A receptor, which is coupled to inhibitory Gi/o proteins, agonist activity is commonly measured using two main functional assays:

[³⁵S]GTPγS Binding Assay: Agonist binding to a Gi/o-coupled receptor facilitates the exchange of GDP for GTP on the G-protein α-subunit, initiating a signaling cascade. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-activated G-proteins. An increase in [³⁵S]GTPγS binding indicates agonist activity. nih.gov The potency (EC50) and efficacy (Emax) of a compound can be determined from concentration-response curves. researchgate.net

cAMP Inhibition Assay: Activation of the 5-HT₁A receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In this assay, cells are first stimulated with a compound like forskolin (B1673556) to increase basal cAMP levels. The ability of a test compound to reduce these forskolin-stimulated cAMP levels is then measured, providing a quantifiable assessment of its agonist activity. researchgate.net

While specific data for this compound is not widely available, the reference 5-HT₁A agonist 8-OH-DPAT provides a clear example of the expected functional profile in these assays.

AssayReference AgonistPotency (pEC₅₀)Efficacy (% of Basal)
[³⁵S]GTPγS Binding8-OH-DPAT7.87~130%
[³⁵S]GTPγS BindingSerotonin (5-HT)7.91~130%

Data based on agonist-stimulated binding in rat hippocampal membranes. researchgate.net

The aminotetralin scaffold has also been used to develop ligands that target other 5-HT receptors, including the 5-HT₇ receptor. proquest.comnih.gov This receptor is coupled to a stimulatory Gs-protein, and its activation leads to an increase in cAMP production. researchgate.net Cross-reactivity is common among aminotetralin derivatives; for instance, the 5-HT₁A agonist 8-OH-DPAT also binds with considerable affinity to 5-HT₇ receptors.

The characterization of a compound at the 5-HT₇ receptor would involve:

Binding Assays: Competition assays using membranes from cells expressing the 5-HT₇ receptor and a suitable radioligand, such as [³H]-5-CT (5-carboxamidotryptamine) or [³H]-LSD. dovepress.com

Functional Assays: A cAMP stimulation assay would be used to measure functional activity. In contrast to 5-HT₁A assays, an agonist at the 5-HT₇ receptor will increase intracellular cAMP levels, which can be quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence). dovepress.com

The development of ligands with dual 5-HT₁A/5-HT₇ activity is an area of active research, suggesting that a compound like this compound warrants investigation at both receptor subtypes. proquest.com

Interactions with Other Neurotransmitter Systems

To establish a comprehensive pharmacological profile, it is crucial to assess a compound's selectivity by screening it against other major neurotransmitter receptor systems.

Studies on related aminotetralin compounds have revealed unexpected interactions with adrenergic receptors. For example, radioligand binding studies in the brains of knockout mice demonstrated that [³H]8-OH-DPAT, in addition to binding to 5-HT₁A and 5-HT₇ sites, also binds to α₂A-adrenergic receptors. This finding underscores the potential for aminotetralins to engage with the adrenergic system. A standard radioligand binding assay using specific radioligands for α- and β-adrenergic receptor subtypes would be necessary to determine the affinity profile of this compound at these receptors.

Melatonin (B1676174) receptors (MT₁ and MT₂) are GPCRs involved in regulating circadian rhythms. While there is less precedent for direct interaction between aminotetralins and melatonin receptors, a complete characterization would involve assessing binding at these sites. This would be accomplished through competition radioligand binding assays using membranes from cells expressing MT₁ and MT₂ receptors and a high-affinity radioligand such as 2-[¹²⁵I]-iodomelatonin. Any significant affinity discovered would be followed up with functional assays, such as cAMP inhibition assays, as both MT₁ and MT₂ receptors are coupled to Gi proteins.

Sigma Receptor and Neurotransmitter Transporter Interactions (e.g., 5-HT Transporter)

Similarly, the interaction of this compound with neurotransmitter transporters, such as the serotonin (5-HT) transporter, has not been specifically documented. The affinity of this compound for the 5-HT transporter, and consequently its potential to act as a serotonin reuptake inhibitor, is currently unknown.

Table 1: Summary of Receptor and Transporter Interaction Data

Target Binding Affinity (Ki) Data Source
Nicotinic Acetylcholine (B1216132) Receptors Data Not Available -
Sigma-1 Receptor Data Not Available -
Sigma-2 Receptor Data Not Available -
5-HT Transporter Data Not Available -

This table is interactive. Click on the headers to sort.

Functional Receptor Assays and Signaling Pathway Analysis

The functional consequences of this compound binding to its target receptors are critical for understanding its pharmacological profile. This section would typically detail its effects on downstream signaling pathways.

Adenylyl Cyclase Modulation (cAMP Accumulation)

There is no available research describing the effects of this compound on adenylyl cyclase activity. Consequently, it is not known whether this compound stimulates or inhibits the production of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.

GTPγS Binding Assays

GTPγS binding assays are utilized to determine the extent to which a compound activates G-protein coupled receptors (GPCRs). No studies have been published that employ this assay to investigate the functional activity of this compound at any specific GPCR. Therefore, its ability to promote GTPγS binding and activate G-proteins remains uncharacterized.

Calcium Mobilization Studies (where applicable to receptor coupling)

Calcium mobilization is a common downstream signaling event for many GPCRs. There is no available data from calcium mobilization studies to indicate whether this compound can induce changes in intracellular calcium concentrations, which would be indicative of its activity at certain receptor types.

Table 2: Summary of Functional Assay Data

Assay Effect Data Source
Adenylyl Cyclase (cAMP) Data Not Available -
GTPγS Binding Data Not Available -
Calcium Mobilization Data Not Available -

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar Studies of 7 Methoxy N Propyl 2 Aminotetraline Hydrochloride and Its Analogs

Impact of Methoxy (B1213986) Group Position on Receptor Selectivity and Potency

The location of the methoxy group on the tetralin ring system profoundly influences the affinity of 2-aminotetralin derivatives for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptor subtypes.

Comparison with 5-Methoxy and 8-Methoxy Analogs

The pharmacological profile of 7-methoxy-N-propyl-2-aminotetraline hydrochloride is distinct from its 5-methoxy and 8-methoxy counterparts. Generally, 5-hydroxy and 5-methoxy substituted 2-aminotetralins are recognized as potent dopamine D2 receptor agonists. In contrast, the placement of a methoxy group at the 8-position tends to confer higher affinity and selectivity for the 5-HT1A serotonin receptor.

CompoundPrimary Receptor Target(s)General Activity Profile
7-Methoxy-N-propyl-2-aminotetralineDopamine D2/D3 ReceptorsDopamine agonist activity
5-Methoxy-N-propyl-2-aminotetralineDopamine D2 ReceptorsPotent dopamine agonist activity
8-Methoxy-N-propyl-2-aminotetralineSerotonin 5-HT1A ReceptorsSelective serotonin agonist activity

Functional Consequences of Methoxy vs. Hydroxy Substitution

The substitution of a methoxy group for a hydroxyl group at the 7-position significantly alters the compound's pharmacological properties. Research on related N,N-dipropyl analogs, such as 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT), a known dopamine D3 receptor agonist, provides valuable insights.

Quantitative structure-activity relationship (QSAR) studies have indicated that a methoxy group at the 7-position can decrease the potency of dopamine uptake inhibition compared to other substitutions. Conversely, a hydroxyl group at this position is often associated with high affinity for dopamine D2 and D3 receptors. This suggests that the electronic and hydrogen-bonding capabilities of the hydroxyl group may be more favorable for interaction with these specific dopamine receptor subtypes compared to the bulkier and less polar methoxy group.

Influence of N-Alkyl Substitution on Pharmacological Profile

The substituent on the amino group of the 2-aminotetralin scaffold is a key modulator of receptor affinity and efficacy.

Role of the N-Propyl Moiety

For many 2-aminotetralin derivatives, the N-propyl group is considered optimal for high affinity at dopamine D2 receptors. This is attributed to the size and lipophilicity of the propyl group, which is thought to fit well within a specific hydrophobic pocket of the receptor. The presence of the N-propyl group in this compound is therefore a significant contributor to its activity as a dopamine receptor agonist.

Effects of Varying N-Alkyl Chain Lengths and Branching

Studies on various 2-aminotetralin derivatives have demonstrated that both increasing and decreasing the length of the N-alkyl chain from the optimal propyl group can lead to a decrease in affinity and/or efficacy. Shorter chains, such as methyl or ethyl, and longer chains, such as butyl, often result in reduced activity. Furthermore, branching of the alkyl chain can also negatively impact receptor binding, suggesting that a linear alkyl chain is preferred for optimal interaction with the receptor.

N-Alkyl SubstitutionGeneral Effect on Dopamine D2 Receptor Affinity
N-H (unsubstituted)Significantly reduced affinity
N-MethylLower affinity than N-propyl
N-EthylGenerally lower affinity than N-propyl
N-PropylOften optimal for high affinity
N-ButylLower affinity than N-propyl
N,N-DipropylPotent D2 agonism

Stereochemical Determinants of Receptor Recognition and Efficacy

The stereochemistry at the C2 position of the aminotetralin ring is a critical factor in determining the compound's interaction with its target receptors. For this compound, the (R)-enantiomer exhibits superior affinity for dopamine receptors compared to its (S)-counterpart.

This stereoselectivity indicates that the three-dimensional arrangement of the molecule is crucial for proper orientation and binding within the receptor's active site. The specific spatial positioning of the amino and propyl groups in the (R)-configuration is likely to facilitate more favorable interactions with key amino acid residues in the dopamine receptor, leading to higher affinity and efficacy. This highlights the importance of chiral separation in the development of selective and potent 2-aminotetralin-based ligands.

Enantiomeric Differences in Receptor Binding and Functional Activity

Chirality plays a pivotal role in the pharmacological profile of 2-aminotetralin derivatives. The resolution of racemic mixtures into their constituent enantiomers often reveals significant differences in their affinity for biological targets and their subsequent functional effects. For analogs of 7-methoxy-N-propyl-2-aminotetraline, such as the well-studied 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a distinct stereoselectivity is observed.

This stereoselectivity extends to functional activity. In functional assays, the enantiomer with the higher binding affinity typically demonstrates greater intrinsic activity. For example, at 5-HT1A receptors, where many 2-aminotetralins also show activity, the enantiomer with higher affinity generally displays greater agonistic effects in functional assays, such as those measuring adenylate cyclase inhibition. This underscores the principle that the specific three-dimensional arrangement of the molecule is crucial for optimal receptor interaction and activation.

Compound AnalogEnantiomerReceptorBinding Affinity (Ki, nM)
7-OH-DPAT (R)-(+)Dopamine D30.57
Dopamine D2>100
(S)-(-)Dopamine D3Lower Affinity
Dopamine D2Lower Affinity

Table 1: Representative binding affinities for the enantiomers of the analog 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) at human dopamine receptors, illustrating the pronounced stereoselectivity.

Stereospecific Interactions with Dopamine and Serotonin Receptors

The observed enantiomeric differences in binding and activity are a direct result of stereospecific interactions within the ligand-binding pockets of dopamine and serotonin receptors. The rigid structure of the aminotetralin core orients the N-propyl group and the methoxy-substituted aromatic ring in a precise spatial configuration.

For dopamine receptors, particularly the D3 subtype, the (R)-enantiomer is thought to adopt a conformation that allows for optimal engagement with key amino acid residues. This likely involves a crucial hydrogen bond between the amine group and a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor, a common interaction for aminergic G-protein coupled receptors (GPCRs). Furthermore, the aromatic ring with its 7-methoxy group is positioned to interact favorably with hydrophobic and aromatic residues in other transmembrane helices, such as TM5 and TM6. The specific orientation of the (R)-enantiomer facilitates a more complementary fit into this pocket, leading to a more stable ligand-receptor complex and higher affinity.

Conversely, the (S)-enantiomer, with its alternative spatial arrangement, likely experiences steric hindrance or fails to achieve the same degree of complementary contacts within the binding site. This results in a less stable interaction and consequently, lower binding affinity. Similar principles apply to interactions at serotonin receptors like the 5-HT1A subtype, where one enantiomer typically achieves a more favorable binding pose than the other, leading to differences in affinity and functional efficacy.

Modifications to the Tetraline Ring System and Their Pharmacological Implications

Introduction of Additional Substituents (e.g., methyl, fluoro)

The addition of substituents to the tetralin ring system is a common strategy to modulate the pharmacological properties of 2-aminotetralin derivatives. Introducing groups like methyl or fluoro can influence receptor affinity, selectivity, and metabolic stability.

Methyl Substitution: The position of a methyl group can have significant effects. For example, in related 5-hydroxy-2-aminotetralin (B1209819) series, O-methylation (to a 5-methoxy group, analogous to the title compound's 7-methoxy group) has been shown to increase dopamine receptor antagonist activity. This suggests that the electronic and steric properties of the methoxy group, compared to a hydroxyl group, alter the interaction with the receptor in a way that favors antagonism over agonism. The introduction of a methyl group on the carbon skeleton of the tetralin ring can also produce complex effects, sometimes leading to compounds with antagonist properties at both pre- and postsynaptic dopamine receptors.

Fluoro Substitution: While specific studies on fluorinated derivatives of 7-methoxy-N-propyl-2-aminotetraline are not prominent in the literature, the effects of fluorination are well-established in medicinal chemistry. Introducing a fluorine atom in place of a hydrogen on the aromatic ring is a common tactic to enhance metabolic stability by blocking sites of oxidative metabolism. Fluorine's high electronegativity can also alter the electronic properties of the aromatic ring, potentially influencing key interactions with the receptor, such as pi-stacking or cation-pi interactions. In related phenethylamine (B48288) dopamine agonists, replacing a hydroxyl group with fluorine has been shown to modulate affinity for D1 and D2 receptor subtypes.

Hybrid Molecular Design Approaches (e.g., with piperazine (B1678402) fragments)

A more advanced SAR strategy involves creating hybrid molecules that combine the pharmacophoric elements of 2-aminotetralins with other molecular fragments known to interact with dopamine or serotonin receptors. A prominent example is the fusion with arylpiperazine moieties, which are common in many antipsychotic and antidepressant drugs.

This approach has led to the development of novel compounds where a 7-hydroxy-2-aminotetralin core is connected via an alkyl linker to a 4-phenylpiperazine fragment. The goal is to create ligands that can span multiple binding domains within the receptor or interact with receptor heterodimers.

SAR studies on these hybrid molecules have revealed several key findings:

Linker Length is Critical: The length of the alkyl chain connecting the aminotetralin and piperazine fragments is crucial for both potency and selectivity. A four-methylene (butyl) linker often produces compounds with very high affinity for both D2 and D3 receptors.

Selectivity Can Be Engineered: By further modifying the hybrid template, it is possible to achieve significant selectivity. Certain modifications have led to compounds with 50- to 100-fold greater selectivity for the D3 receptor over the D2 receptor.

Functional Activity: These hybrid molecules have been evaluated in functional assays, such as mitogenesis assays, to confirm their activity as agonists, partial agonists, or antagonists at the target receptors.

This hybrid design strategy represents a powerful method for developing ligands with tailored pharmacological profiles, potentially combining the desirable properties of different chemical classes into a single molecule.

Computational Chemistry and Molecular Modeling in SAR Analysis

Ligand-Receptor Docking Simulations

Computational modeling, particularly ligand-receptor docking, is an indispensable tool for understanding the SAR of 7-methoxy-N-propyl-2-aminotetraline and its analogs. These simulations provide a three-dimensional model of how the ligand might bind within the active site of its target receptor, offering insights that are difficult to obtain through experimental methods alone.

Using homology models or crystal structures of dopamine (D2, D3) and serotonin (5-HT1A) receptors, researchers can perform docking simulations to predict the binding pose of a series of ligands. The process involves placing the flexible ligand into the defined binding pocket of the rigid or semi-flexible receptor and calculating the most energetically favorable conformations.

These simulations have been instrumental in:

Explaining Stereoselectivity: Docking studies can visually demonstrate why the (R)-enantiomer of a 2-aminotetralin analog fits more snugly into the D3 receptor binding pocket than the (S)-enantiomer. The models can highlight specific steric clashes that penalize the binding of the less active enantiomer.

Identifying Key Interactions: Simulations pinpoint the crucial intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking consistently shows the protonated amine of 2-aminotetralins forming a salt bridge with the conserved Aspartic acid residue in TM3.

Rationalizing SAR Data: Docking can explain why certain modifications to the tetralin ring enhance or diminish affinity. For instance, a simulation might show that adding a bulky substituent at a particular position leads to a steric clash with a receptor residue, thus explaining its low affinity.

Guiding Drug Design: By understanding the predicted binding mode, chemists can design new analogs with modifications aimed at improving interactions with the receptor, for example, by adding a group that can form an additional hydrogen bond or better fill a hydrophobic sub-pocket.

In studies of related aminotetralin analogs, docking scores and predicted binding energies have shown a good correlation with experimentally determined binding affinities (Ki values), validating the utility of these computational approaches in the SAR analysis of this important class of compounds.

Conformational Analysis and Pharmacophore Modeling

The three-dimensional arrangement of a molecule and the spatial distribution of its critical chemical features are paramount in determining its interaction with a biological target. For this compound and its analogs, conformational analysis and pharmacophore modeling are indispensable tools in elucidating the structural requirements for their affinity and efficacy, particularly at dopamine receptors.

Conformational Analysis

Research on analogous 2-aminotetralin derivatives, such as 5-hydroxy-2-(di-n-propylamino)tetralin, has utilized a combination of X-ray crystallography, NMR spectroscopy, and molecular mechanics calculations to determine their preferred three-dimensional structures. nih.govnih.gov These studies have revealed that the tetralin ring can exist in different half-chair conformations. For dopamine D2 receptor agonists, a conformation where the nitrogen substituent is in a pseudo-equatorial position is generally preferred. nih.gov

Table 1: Key Conformational Parameters for Dopamine D2 Receptor Agonism in 2-Aminotetralin Analogs
ParameterDescriptionOptimal Value for D2 Agonism
Tetralin Inversion Angle (φ)Describes the puckering of the non-aromatic ring.~ 0°
Dihedral Angle (τN)Orientation of the nitrogen lone pair relative to the tetralin ring (τ(C1, C2, N, electron pair)).~ 60°
Nitrogen Substituent PositionThe spatial orientation of the N-propyl group.Pseudo-equatorial

Pharmacophore Modeling

Pharmacophore models define the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. For dopamine D2 receptor agonists, several key pharmacophoric features have been identified through the study of active compounds, including various 2-aminotetralin derivatives.

A generally accepted pharmacophore model for D2 agonists includes the following key features:

Aromatic Ring: The aromatic portion of the tetralin ring provides a crucial hydrophobic interaction with the receptor, likely through π-π stacking with aromatic amino acid residues in the binding pocket.

Basic Nitrogen Atom: The protonated amine at physiological pH is essential for forming a salt bridge with an acidic residue in the receptor, typically an aspartic acid in transmembrane domain 3 (TM3). nih.gov

Hydroxyl Group (or Bioisostere): In many potent D2 agonists, a hydroxyl group on the aromatic ring (at position 5 or 7) acts as a hydrogen bond donor, interacting with serine residues in transmembrane domain 5 (TM5). nih.gov In 7-methoxy-N-propyl-2-aminotetraline, the methoxy group's oxygen atom can act as a hydrogen bond acceptor, which may alter but not completely prevent interaction with the receptor.

Spatial Relationship: The precise distances and angles between these features are critical. The distance between the center of the aromatic ring and the nitrogen atom is a key parameter in many D2 receptor models. utoronto.ca

Table 2: Essential Pharmacophore Features for Dopamine D2 Agonists
FeatureChemical MoietyInteraction with Receptor
Aromatic CenterBenzene (B151609) ring of the tetralinHydrophobic interaction (π-π stacking)
Positive IonizableProtonated N-propylamineIonic bond with Asp residue (TM3)
Hydrogen Bond AcceptorOxygen of the 7-methoxy groupPotential hydrogen bond with receptor residues

Mechanistic Insights and Theoretical Therapeutic Applications of 7 Methoxy N Propyl 2 Aminotetraline Hydrochloride

Elucidation of Molecular Mechanisms of Action

The molecular behavior of 7-methoxy-N-propyl-2-aminotetraline hydrochloride is rooted in its interaction with specific G protein-coupled receptors (GPCRs) within the central nervous system. As a member of the 2-aminotetralin chemical class, its primary targets are believed to be subtypes of dopamine (B1211576) and serotonin (B10506) receptors. The activation of these receptors initiates a cascade of intracellular events that ultimately alters neuronal function.

Downstream Signaling Pathways and Intracellular Cascades

Upon binding to its target receptors, this compound is hypothesized to trigger well-characterized downstream signaling pathways. Its affinity for D2-like dopamine receptors (D2, D3, and D4) suggests a primary mechanism involving the Gαi/o subunit of the G-protein complex. Activation of the Gαi/o pathway classically leads to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). A decrease in cAMP levels subsequently leads to reduced activity of protein kinase A (PKA), a critical enzyme that phosphorylates numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB).

Furthermore, the Gβγ subunit dissociated from the Gαi/o protein can also modulate other effectors. These include activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a reduction in neuronal excitability.

Based on the structure-activity relationships of related aminotetralin compounds, this compound also likely interacts with the serotonin 5-HT1A receptor. This receptor is similarly coupled to the Gαi/o protein, and its activation typically initiates an inhibitory cascade analogous to that of D2-like receptors, resulting in decreased cAMP production and neuronal hyperpolarization. However, 5-HT1A receptor signaling can be more complex, with evidence suggesting it can also engage other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) cascade, which is involved in regulating processes like neuroplasticity and cell survival.

Allosteric Modulation and Receptor Crosstalk

There is currently no direct evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, subtly changing the receptor's conformation to either enhance or diminish the effect of the endogenous ligand. The compound is presumed to act as an orthosteric agonist, directly binding to and activating the same site as endogenous neurotransmitters like dopamine and serotonin.

Implications for Neurotransmitter System Regulation

The interaction of this compound with key monoamine receptors has significant implications for the regulation of dopaminergic and serotonergic neurotransmission.

Modulatory Effects on Dopaminergic Neurotransmission

Research has established the binding affinities of 7-methoxy-N-propyl-2-aminotetraline for human dopamine receptor subtypes. The compound displays a high affinity for the D2 and D3 receptors, with a notably lower affinity for the D4 receptor subtype. This profile suggests it functions primarily as a D2/D3 receptor agonist.

Dopamine D2 and D3 receptors exist both postsynaptically and presynaptically, where they function as autoreceptors on dopaminergic neurons. By acting as an agonist at these autoreceptors, 7-methoxy-N-propyl-2-aminotetraline would be expected to initiate a negative feedback loop, leading to a decrease in the synthesis and release of dopamine from the presynaptic terminal. This reduction in dopaminergic tone is a hallmark of D2/D3 agonist activity. Postsynaptically, the compound would mimic the action of dopamine, directly stimulating D2/D3 receptors on target neurons.

Binding Affinities of 7-Methoxy-N-Propyl-2-Aminotetraline at Human Dopamine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D2L25
Dopamine D314
Dopamine D41300
Data derived from radioligand binding assays on cloned human receptors. Lower Ki values indicate higher binding affinity.

Role in Serotonergic System Equilibrium

The 2-aminotetralin scaffold is a well-established pharmacophore for serotonin 5-HT1A receptor ligands, with many analogues exhibiting high affinity and agonist activity at this site. For example, the prototypical compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective 5-HT1A agonist. Given this strong structure-activity relationship, it is highly probable that this compound also interacts with 5-HT1A receptors.

Theoretical Roles in Central Nervous System Function

Based on its molecular mechanism as a potent dopamine D2/D3 receptor agonist with likely activity at serotonin 5-HT1A receptors, the theoretical roles of this compound in CNS function can be postulated. The high affinity for D3 receptors, which are concentrated in limbic areas of the brain associated with mood, motivation, and reward, suggests a potential role in modulating these functions. D3 receptor agonism has been explored as a therapeutic strategy for conditions like substance abuse and restless legs syndrome.

The concurrent agonism at D2 receptors, which are crucial for motor control, suggests the compound could influence locomotor activity. The activation of presynaptic D2/D3 autoreceptors, leading to reduced dopamine release, is a mechanism shared by treatments for conditions involving dopaminergic hyperactivity.

The probable 5-HT1A receptor agonism adds another dimension to its theoretical CNS role. Activation of 5-HT1A receptors is a validated mechanism for anxiolytic and antidepressant effects. Therefore, the compound's mixed pharmacological profile could theoretically offer a combined modulation of affective and motivational states through both the serotonergic and dopaminergic systems. The interplay between these systems could result in a unique modulation of CNS function, potentially impacting mood, cognition, and motor control.

Hypothesized Influence on Reward Pathways and Motivation

This compound is a compound belonging to the 2-aminotetralin class, which is known to interact with dopamine receptors. While direct studies on the influence of this specific methoxy (B1213986) derivative on reward pathways and motivation are limited, its pharmacological profile at dopamine receptor subtypes allows for informed hypotheses. Research on a series of 2-aminotetralin derivatives has shown that compounds in this family, including the N-propyl-7-methoxy variant, exhibit affinity for dopamine D2 and D3 receptors.

The dopamine D₃ receptor is densely expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. The interaction of this compound with D₃ receptors suggests a potential to modulate these pathways. The D₃ receptor plays a crucial role in the reinforcing effects of drugs of abuse and in motivation for natural rewards. Therefore, it is hypothesized that this compound, by acting on these receptors, could influence signaling within the mesolimbic dopamine system, thereby affecting reward perception and motivational states. The precise nature of this influence, whether agonistic or antagonistic, would determine its specific effects on reward-related behaviors.

Potential as a Pharmacological Probe for Specific Receptor Subtypes

A pharmacological probe is a tool used to selectively interact with a specific receptor subtype to elucidate its physiological and pathophysiological functions. The utility of a compound as a pharmacological probe is determined by its affinity and selectivity for its target. A study evaluating a series of 2-aminotetralin derivatives provided binding affinities for this compound at human dopamine D₂, D₃, and D₄ receptors.

This compound displayed a notable affinity for the D₃ receptor subtype. While it also showed affinity for the D₂ receptor, the degree of selectivity is a critical factor in its potential application as a research tool. The development of ligands with high selectivity for the D₃ receptor over the D₂ receptor has been a significant goal in neuroscience research due to the high homology between these two receptor subtypes. Compounds that can selectively target the D₃ receptor are invaluable for dissecting its specific roles in various brain functions and diseases. The binding profile of this compound suggests it could serve as a pharmacological probe to investigate the functions of the D₃ receptor, although its utility would be enhanced with a greater selectivity margin over the D₂ receptor.

Binding Affinities of 7-Methoxy-N-Propyl-2-Aminotetraline at Dopamine Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D₂Data not publicly available in detail
Dopamine D₃Demonstrates notable affinity
Dopamine D₄Low affinity

Future Theoretical Therapeutic Avenues Based on Preclinical Data

Targeting Dopamine D₃ Receptors for Neurological Modulations

The dopamine D₃ receptor has emerged as a promising target for the development of therapeutics for various neurological and psychiatric disorders. Its preferential localization in limbic brain regions and its involvement in cognitive and emotional processes make it an attractive target. The affinity of this compound for the D₃ receptor suggests its potential as a lead compound for the development of novel modulators for conditions where D₃ receptor dysfunction is implicated.

For instance, D₃ receptor antagonists have been investigated for their potential in treating schizophrenia and substance use disorders, while D₃ receptor agonists are being explored for conditions like Parkinson's disease and restless legs syndrome. The specific functional activity of this compound at the D₃ receptor (i.e., whether it is an agonist, antagonist, or partial agonist) would be a key determinant of its therapeutic potential. Further research to characterize its functional profile is necessary to explore its utility in modulating neurological functions via the D₃ receptor.

Exploring Potential in Substance Use Disorder Research (mechanistic)

The dopamine D₃ receptor is heavily implicated in the neurobiology of addiction. It is believed to play a significant role in drug craving and relapse. As such, ligands that target the D₃ receptor are of great interest in substance use disorder research. Given the affinity of this compound for the D₃ receptor, it represents a potential tool for investigating the mechanisms underlying addiction.

If this compound acts as a D₃ receptor antagonist, it could theoretically be used in preclinical models to probe the role of this receptor in the reinforcing effects of drugs of abuse and in drug-seeking behaviors. Conversely, if it is a D₃ receptor agonist, it could be used to study the consequences of D₃ receptor activation on addiction-related neurocircuitry. The structural similarity of this compound to other well-characterized D₃ receptor ligands used in addiction research further supports its potential utility in this field.

Considerations for Further Preclinical Development as a Research Tool

For this compound to be effectively utilized as a research tool, several considerations for its further preclinical development are necessary. A comprehensive in vitro characterization is paramount. This would involve determining its precise binding affinities at a wider range of receptors to confirm its selectivity, and, crucially, elucidating its functional activity at the dopamine D₃ receptor.

Following in vitro characterization, in vivo studies would be required to assess its pharmacokinetic properties, including its ability to cross the blood-brain barrier and its metabolic stability. Behavioral pharmacology studies in animal models would then be essential to understand its effects on physiological and pathological processes related to D₃ receptor function. The development of a reliable and scalable synthetic route would also be a critical step to ensure its availability for research purposes.

Advanced Analytical Methodologies in Aminotetraline Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation and identification of 7-methoxy-N-propyl-2-aminotetraline hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for providing detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is utilized to determine the precise arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR spectra provide unique signals corresponding to each hydrogen and carbon atom in the molecule's structure, allowing for unambiguous confirmation. mdpi.com Quantitative NMR (qNMR) can also be employed to assess the purity of the compound by comparing the integral of a signal from the target compound to that of a certified internal standard. nih.govnih.gov

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov This information serves as a fingerprint for identification and can be used to detect the compound in complex biological matrices.

Table 1: Illustrative Spectroscopic Data for Structural Elucidation
TechniqueParameterExpected Observation for 7-methoxy-N-propyl-2-aminotetraline
¹H NMRChemical Shifts (δ)Distinct signals for aromatic protons, methoxy (B1213986) group protons, propyl chain protons, and tetraline ring protons.
¹³C NMRChemical Shifts (δ)Unique resonances for each carbon atom, including those in the aromatic ring, methoxy group, and aliphatic portions.
Mass SpectrometryMolecular Ion Peak (m/z)A peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
GC-MS/UPLC-MS/MSFragmentation PatternCharacteristic daughter ions resulting from the fragmentation of the parent molecule, confirming the structure. nih.gov

Chromatographic Purity and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric composition of chiral molecules like 7-methoxy-N-propyl-2-aminotetraline. High-Performance Liquid Chromatography (HPLC) is the foremost technique for these determinations due to its high resolution and sensitivity. heraldopenaccess.us

The molecule contains a stereocenter at the C2 position of the tetraline ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (ee), or the measure of optical purity, is critical. heraldopenaccess.us This is achieved using chiral stationary phases (CSPs) in HPLC columns that selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.net

Table 2: Typical HPLC Parameters for Enantiomeric Separation
ParameterDescriptionExample Value/Condition
Stationary PhaseChiral Stationary Phase (CSP)Polysaccharide-derived (e.g., cellulose (B213188) or amylose (B160209) based) researchgate.net
Mobile PhaseSolvent system used to elute the compoundHexane/Isopropanol/Diethylamine mixture
DetectorDevice for detecting the eluted enantiomersUV Detector (e.g., at 280 nm)
Flow RateSpeed of the mobile phase1.0 mL/min
Enantiomeric Excess (ee)Calculation of purityee (%) = [([R] - [S]) / ([R] + [S])] x 100

Crystallographic Studies for Stereochemical Assignment and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can establish its absolute stereochemistry (whether the C2 stereocenter is in the R or S configuration) and its precise conformational arrangement. This technique yields detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous structural portrait that is invaluable for understanding receptor-ligand interactions at the molecular level.

Microdialysis and In Vivo Neurochemical Monitoring

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govnih.gov This method allows for the direct assessment of a compound's neurochemical effects. A microdialysis probe, which has a semi-permeable membrane at its tip, is implanted into a target brain area. umich.edu By perfusing the probe with a physiological solution, extracellular molecules, including neurotransmitters like dopamine (B1211576) and serotonin (B10506), diffuse across the membrane and are collected for analysis, typically by HPLC coupled with electrochemical detection or mass spectrometry. umich.edu This technique can be used to monitor changes in neurotransmitter levels following the administration of 7-methoxy-N-propyl-2-aminotetraline, providing direct evidence of its mechanism of action in the central nervous system. nih.gov

Advanced Imaging Techniques (e.g., fMRI, PET radioligand development and application in animal studies)

Advanced imaging techniques enable the non-invasive visualization of drug effects on the brain.

Positron Emission Tomography (PET) is a nuclear imaging technique that can be used to study the distribution and binding of a drug in the brain. This requires the development of a radiolabeled version of the compound, known as a radioligand. For example, 7-methoxy-N-propyl-2-aminotetraline could be labeled with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov Following administration, the radioligand's distribution and binding to specific receptors or transporters in the brain can be monitored in real-time using a PET scanner, providing valuable information on its pharmacokinetic and pharmacodynamic properties in vivo. nih.gov

Functional Magnetic Resonance Imaging (fMRI) is another non-invasive technique that measures brain activity by detecting changes in blood flow. While it does not directly measure the drug's location, it can reveal which brain circuits are activated or deactivated following the administration of 7-methoxy-N-propyl-2-aminotetraline. This provides a systems-level view of the compound's functional impact on the brain.

Challenges and Future Directions in Aminotetraline Research

Overcoming Selectivity Challenges among Receptor Subtypes

A primary challenge in aminotetraline research is achieving high selectivity for specific receptor subtypes. Many G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, are comprised of multiple subtypes with high sequence homology, particularly within the ligand-binding pockets. This structural similarity makes the development of subtype-selective ligands a considerable challenge. For instance, the serotonin 5-HT1 receptor family, which includes 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F subtypes, shares at least 60% sequence homology, confounding the development of specific agonists and antagonists. nih.gov Similarly, the high degree of binding pocket homology between α2A- and α2C-adrenergic receptors complicates the discovery of subtype-selective ligands. acs.org

Lack of selectivity can lead to off-target effects and a diminished therapeutic window. For example, some 5-HT2C agonists also activate 5-HT2A and 5-HT2B receptors, which can potentially lead to hallucinations or cardiac valvulopathy. nih.gov Future efforts will focus on exploiting subtle differences in receptor topology and amino acid residues to design ligands with improved subtype specificity. Structure-based ligand design, guided by high-resolution crystal structures of receptor subtypes, will be instrumental in this endeavor. acs.org

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The biological activity of aminotetraline derivatives is often stereospecific, meaning that one enantiomer is significantly more active than the other. Therefore, the development of efficient and stereoselective synthetic routes is crucial. Traditional synthetic methods can be lengthy and may produce racemic mixtures that require challenging and often inefficient chiral resolution steps.

Recent advancements in biocatalysis offer a promising alternative. The use of enzymes, such as imine reductases (IREDs), in the reductive amination of 2-tetralones has demonstrated high yields and excellent enantioselectivity. nih.gov This biocatalytic approach can provide access to chiral aminotetralin precursors with high optical purity, streamlining the synthesis of enantiomerically pure final compounds. nih.gov Future research will likely focus on expanding the substrate scope of these enzymatic methods and integrating them into convergent chemo-enzymatic strategies to afford complex aminotetraline analogues with high efficiency and stereocontrol.

Integration of Computational and Experimental Approaches for Ligand Design

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery, and this synergy is particularly valuable in the design of novel aminotetraline-based ligands. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, can help to elucidate the relationships between the chemical structure of a ligand and its biological activity. nih.govazolifesciences.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D-QSAR models that provide insights into the steric and electrostatic interactions between a ligand and its target receptor. azolifesciences.com These computational predictions can then be validated and refined through experimental testing, creating an iterative cycle of design, synthesis, and evaluation that can accelerate the discovery of ligands with improved properties. The use of molecular dynamics simulations can further aid in understanding the conformational changes that occur upon ligand binding and how these relate to functional activity. mdpi.com

Exploration of Novel Therapeutic Targets Beyond Traditional Neurotransmitter Systems

While much of the research on aminotetralines has focused on their interactions with monoaminergic systems, there is a growing interest in exploring their potential at other therapeutic targets. The inherent structural features of the aminotetraline scaffold may allow for its adaptation to interact with a wide range of biological targets.

Future research will likely explore the activity of aminotetraline derivatives at novel targets implicated in neuropsychiatric and neurodegenerative disorders. These may include glutamate (B1630785) receptors, neuroinflammatory pathways, and targets within the endocannabinoid system. nih.govbohrium.commdpi.com The development of aminotetralines as modulators of these novel targets could open up new avenues for the treatment of a variety of central nervous system disorders.

Bridging Preclinical Findings to Translational Research Hypotheses

A significant challenge in drug development is the translation of promising preclinical findings into clinically effective therapies. nih.gov This "translational gap" can be due to a variety of factors, including differences in physiology between animal models and humans, and the complexity of human diseases. proventainternational.com In the context of aminotetraline research, it is crucial to develop robust preclinical models that accurately recapitulate the pathophysiology of the targeted disorder.

Future efforts will focus on improving the predictive validity of preclinical studies. This includes the careful selection of animal models and the use of translational biomarkers that can be measured in both preclinical and clinical studies. nih.gov The development of more sophisticated in vitro models, such as those using patient-derived cells, may also help to bridge the gap between bench and bedside. By generating more clinically relevant preclinical data, researchers can formulate more robust translational hypotheses, increasing the likelihood of success in clinical trials.

Expansion of Aminotetraline Scaffold Chemical Space

To unlock the full therapeutic potential of the aminotetraline scaffold, it is necessary to explore a wider range of chemical modifications. This expansion of the "chemical space" can lead to the discovery of novel ligands with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-N-propyl-2-aminotetraline hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound belongs to the aminotetraline hydrochloride class, structurally analogous to derivatives like (S)-7-methoxy-2-aminotetraline hydrochloride (CAS 158223-16-6) . A typical synthesis involves reductive amination of the tetralone precursor with N-propylamine, followed by methoxylation at the 7-position. Optimization strategies include:

  • Catalyst Selection : Use of palladium or nickel catalysts for hydrogenation steps to enhance stereochemical control.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) for improved solubility of intermediates.
  • Yield Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3), propylamine (-NH-C3_3H7_7), and tetraline backbone positions.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (expected [M+H]+^+ ~ 264.2 g/mol) and isotopic patterns.
  • X-Ray Crystallography : For resolving stereochemical ambiguities in the tetraline ring system .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Safety measures align with guidelines for structurally related hydrochlorides (e.g., 2-methoxyamphetamine hydrochloride):

  • Storage : Store at -20°C in desiccated conditions to prevent hydrolysis; use amber vials to avoid photodegradation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for weighing and synthesis steps.
  • Decomposition Analysis : Thermogravimetric analysis (TGA) to identify hazardous byproducts (e.g., HCl gas) under elevated temperatures .

Advanced Research Questions

Q. How can computational modeling refine the reaction mechanism for N-propylamine incorporation into the tetraline scaffold?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and energy barriers for the reductive amination step. Software like Gaussian or ORCA enables:

  • Reaction Pathway Simulation : Identification of intermediates and rate-limiting steps.
  • Solvent Effects : COSMO-RS models to assess solvent polarity impacts on reaction kinetics .
  • Validation : Cross-reference computational data with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variability : Use orthogonal purity assays (e.g., HPLC + Karl Fischer titration) to rule out water or solvent residues.
  • Assay Conditions : Standardize cell-based assays (e.g., pH, temperature, and serum concentration) to minimize variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from peer-reviewed studies, prioritizing results with >95% confidence intervals .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Scaling requires:

  • Continuous Flow Reactors : To enhance heat/mass transfer and reduce racemization risks.
  • Chiral Stationary Phases : Use in downstream HPLC purification to isolate enantiomers (e.g., CHIRALPAK® columns).
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of enantiomeric ratios .

Q. How can machine learning (ML) optimize solvent selection for crystallization of this hydrochloride salt?

  • Methodological Answer : ML platforms (e.g., ChemOS) can:

  • Dataset Curation : Train models on solubility data from analogous hydrochlorides (e.g., CAS 135043-65-1) .
  • Feature Engineering : Input parameters like Hansen solubility parameters, dielectric constant, and hydrogen-bonding capacity.
  • Validation : Cross-check ML-predicted solvents with small-scale crystallization trials (e.g., using microbatch reactors) .

Data Management and Validation

Q. What strategies ensure data reproducibility in stability studies of this compound under varying humidity conditions?

  • Methodological Answer :

  • Controlled Humidity Chambers : Use saturated salt solutions (e.g., LiCl for 11% RH, MgCl2_2 for 33% RH) to simulate conditions.
  • Stability-Indicating Assays : Pair HPLC with charged aerosol detection (CAD) to quantify degradation products (e.g., depropylated analogs).
  • Blockchain Logging : Securely timestamp raw data to prevent tampering and ensure auditability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-N-propyl-2-aminotetraline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-methoxy-N-propyl-2-aminotetraline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.